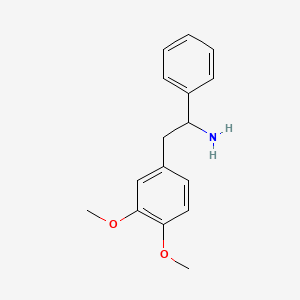
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenylethylamine backbone substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring
作用机制
Target of Action
It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it might interact with dopamine receptors in the nervous system.
Result of Action
It has been suggested that it may have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins. It has some activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can potentially increase the levels of these neurotransmitters in the brain .
Cellular Effects
This compound has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . It is an inhibitor of mitochondrial complex I , which plays a crucial role in cellular respiration and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with monoamine oxidase. As an inhibitor of this enzyme, the compound can prevent the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It has been shown to have neurotoxic effects, particularly in the nigrostriatal system and among dopaminergic neurons .
Metabolic Pathways
It is known to be an analogue of dopamine, suggesting that it may be metabolized in a similar manner .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-nitroethane, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Major Products Formed
Oxidation: Quinones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives, alkylated products, and other substituted phenethylamines.
科学研究应用
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine has a wide range of applications in scientific research:
相似化合物的比较
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine is similar to other phenethylamines, such as:
3,4-Dimethoxyphenethylamine (DMPEA): Both compounds share a similar structure, but DMPEA lacks the additional phenyl group present in this compound.
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar phenethylamine backbone but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which distinguish it from other related compounds .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLIDMRTCKHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(methylamino)methyl]benzoate](/img/structure/B2874011.png)
![2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2874013.png)
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
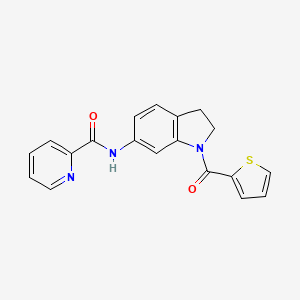
![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/new.no-structure.jpg)
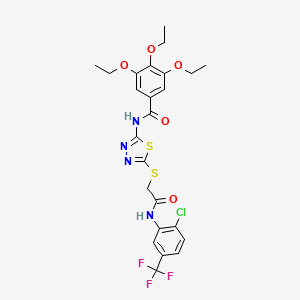
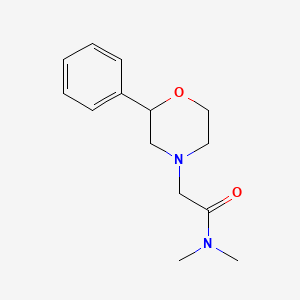
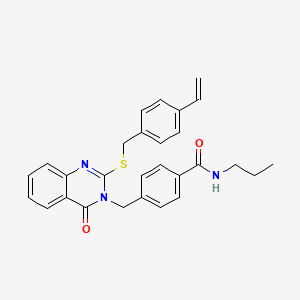
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2874029.png)
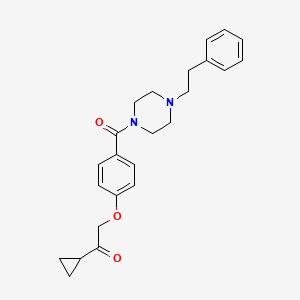
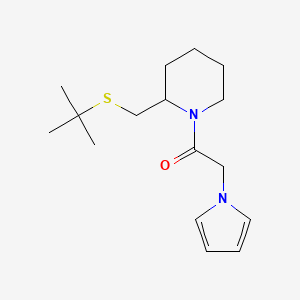
![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)
![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)
